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molecular formula C13H10Cl2N2 B8629081 2-(4-Chlorophenyl)-4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine

2-(4-Chlorophenyl)-4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No. B8629081
M. Wt: 265.13 g/mol
InChI Key: RENVKOKCEONDMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07138398B2

Procedure details

8.0 g of 2-(4-chlorophenyl)-4-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine are heated to 100° C in 10 ml of phosphorus oxychloride. After 3 hours, the cooled solution was cautiously poured onto ice water. The crystalline product was filtered off with suction, washed well with water and dried in vacuo at room temperature.

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10](O)[C:11]3[CH2:16][CH2:15][CH2:14][C:12]=3[N:13]=2)=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:20])=O>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10]([Cl:20])[C:11]3[CH2:16][CH2:15][CH2:14][C:12]=3[N:13]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=1N=C(C2=C(N1)CCC2)O
Name
Quantity
10 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the cooled solution was cautiously poured onto ice water
FILTRATION
Type
FILTRATION
Details
The crystalline product was filtered off with suction
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at room temperature

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC1=CC=C(C=C1)C=1N=C(C2=C(N1)CCC2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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